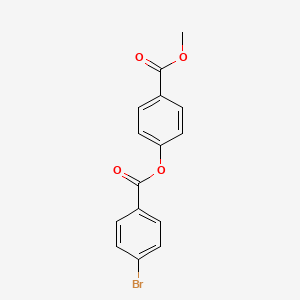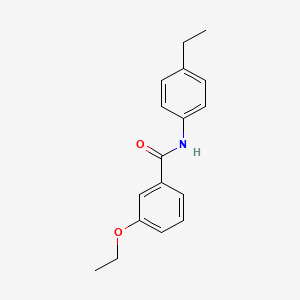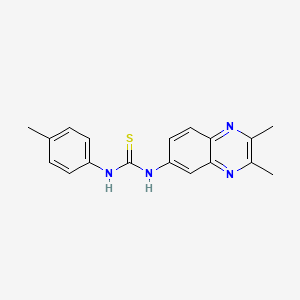METHANONE](/img/structure/B5840153.png)
[4-(3-CHLOROPHENYL)PIPERAZINO](4-PYRIDYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)piperazino(4-pyridyl)methanone: is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)piperazino(4-pyridyl)methanone typically involves the reaction of 3-chlorophenylpiperazine with 4-pyridylmethanone under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound may involve the use of diethanolamine and 3-chloroaniline as raw materials, followed by a three-step reaction process . The route is designed to be simple and efficient, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Chlorophenyl)piperazino(4-pyridyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, N-nucleophiles, and alkynes bearing amino groups . The conditions for these reactions are typically mild and can be carried out under ambient temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can be further deprotected to yield piperazinopyrrolidinones .
Applications De Recherche Scientifique
4-(3-Chlorophenyl)piperazino(4-pyridyl)methanone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)piperazino(4-pyridyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the pharmacokinetic properties of drug substances by incorporating the piperazine moiety into biologically active compounds . This interaction can lead to various biological effects, including antibacterial and antifungal activities.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other psychoactive substances.
Uniqueness: 4-(3-Chlorophenyl)piperazino(4-pyridyl)methanone is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and pathways
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-2-1-3-15(12-14)19-8-10-20(11-9-19)16(21)13-4-6-18-7-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWQEBXWNKOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Naphthalen-1-ylmethyl(propyl)amino]ethanol](/img/structure/B5840074.png)
![2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5840079.png)

![2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B5840107.png)


![N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5840130.png)
![7'-chloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5840132.png)


![Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate](/img/structure/B5840145.png)

![2-[(2-methylbenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5840170.png)

